

# An In-depth Technical Guide to PARP14: Biology, Disease Association, and Therapeutic Potential

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## Core Biology of PARP14

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of the PARP superfamily of enzymes, which are involved in a wide array of cellular processes.<sup>[1]</sup> Structurally, PARP14 is the largest member of the family and is characterized by a complex domain architecture. It contains three N-terminal macrodomains (Macro1, Macro2, Macro3), a WWE domain, and a C-terminal catalytic ADP-ribosyltransferase (ART) domain.<sup>[2][3][4]</sup> Additionally, it possesses RNA recognition motifs (RRM) and putative K homology (KH) domains, suggesting a link to nucleic acid binding.<sup>[5][6]</sup>

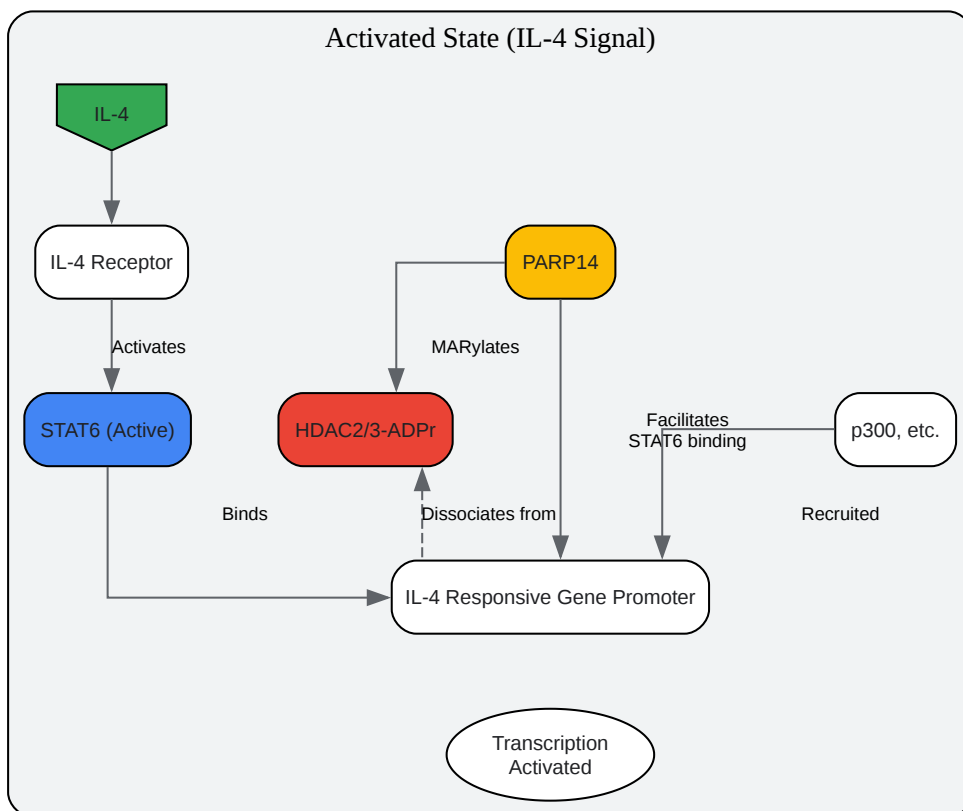
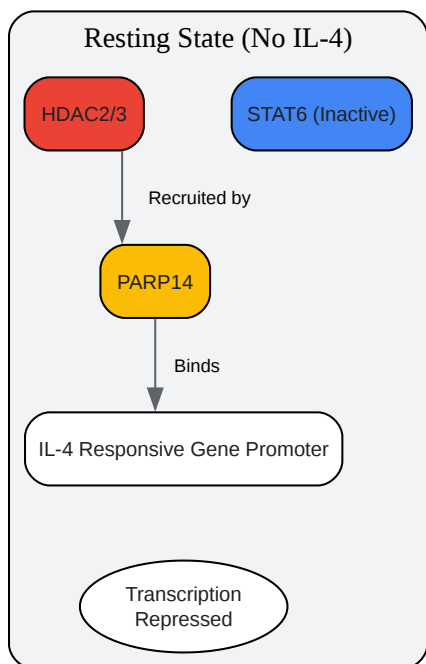
PARP14 primarily functions as a mono-ADP-ribosyltransferase (MARylating) enzyme, using nicotinamide adenine dinucleotide (NAD<sup>+</sup>) as a substrate to transfer a single ADP-ribose moiety onto target proteins.<sup>[3][4][7]</sup> This post-translational modification can alter the function, localization, and interaction partners of the target protein. Recent studies have revealed that PARP14 is a dual-function enzyme, with its Macro1 domain possessing ADP-ribosylhydrolase activity, enabling it to also remove ADP-ribose modifications.<sup>[5][6][8]</sup> This discovery positions PARP14 as a complex regulator of ADP-ribosylation, capable of acting as a "writer," "reader" (via Macro2 and Macro3), and "eraser" of this signal.<sup>[5][8]</sup>

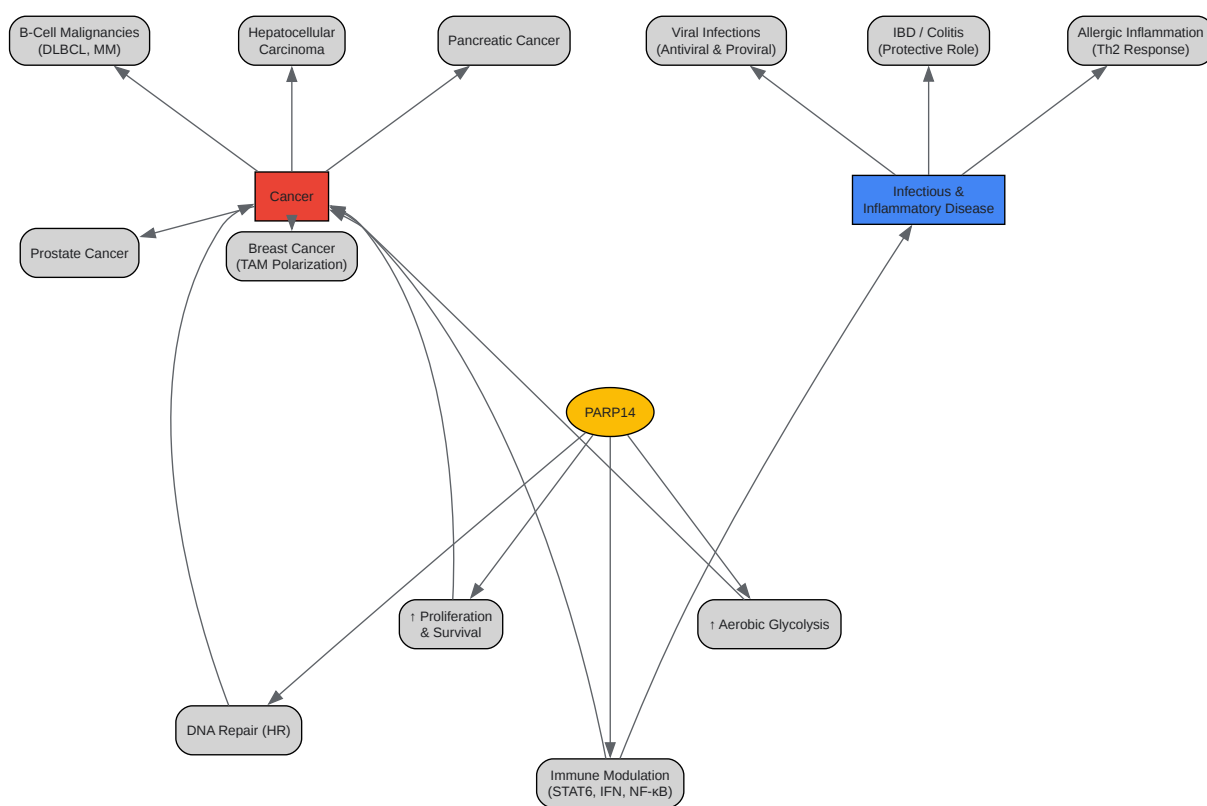
## Signaling Pathways and Cellular Functions

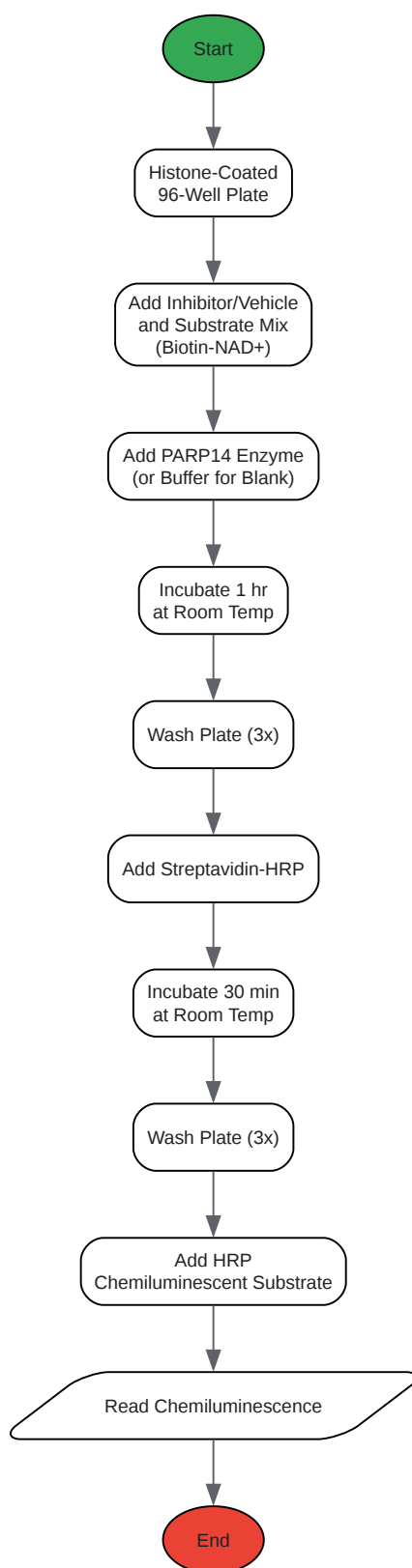
PARP14 is a critical regulator in multiple signaling pathways, thereby influencing a variety of cellular functions ranging from immune responses and inflammation to DNA repair and cell survival.

## IL-4/STAT6 Signaling

One of the most well-characterized roles of PARP14 is its function as a transcriptional co-activator for Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in Interleukin-4 (IL-4) signaling.<sup>[9][10][11][12]</sup> In the absence of IL-4 stimulation, PARP14 recruits histone deacetylases (HDACs) 2 and 3 to the promoters of IL-4 responsive genes, acting as a transcriptional repressor.<sup>[10][11]</sup> Upon IL-4 stimulation, PARP14's enzymatic activity is triggered, leading to the MARYlation of HDAC2 and HDAC3.<sup>[10][11][13]</sup> This modification causes the dissociation of the HDACs from the promoter, allowing for the efficient binding of activated STAT6 and other co-activators, which initiates gene transcription.<sup>[10][11][12]</sup> This mechanism effectively makes PARP14 a molecular switch for STAT6-dependent gene expression.<sup>[10][11]</sup> This pathway is crucial for B cell survival and proliferation.<sup>[3][7][14]</sup>







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